molecular formula C26H23NO4S B13904018 Duloxetine IMpurity 13

Duloxetine IMpurity 13

Cat. No.: B13904018
M. Wt: 445.5 g/mol
InChI Key: QYWSULHSCQVWPV-UHFFFAOYSA-N
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Description

(S)-Duloxetine Phthalamide is a chemical compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. (S)-Duloxetine Phthalamide is particularly significant due to its potential therapeutic properties and its role as an intermediate in the synthesis of other biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Duloxetine Phthalamide typically involves the condensation of phthalic anhydride with primary amines. One common method is the Gabriel synthesis, where phthalimide is converted into its potassium salt by treatment with alcoholic potassium hydroxide. This potassium phthalimide then reacts with an alkyl halide to form the desired phthalimide derivative .

Industrial Production Methods

Industrial production of (S)-Duloxetine Phthalamide often employs large-scale synthesis techniques that ensure high yield and purity. The process may involve the use of metal catalysts or metal-free systems to facilitate the formation of the phthalimide core. For instance, the use of tetra-butylammonium iodide (TBAI) and tert-butyl hydrogen peroxide (TBHP) has been reported to achieve efficient C–N bond formation via intramolecular cyclization .

Chemical Reactions Analysis

Types of Reactions

(S)-Duloxetine Phthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-substituted phthalimides, primary amines, and various alkyl or aryl derivatives of phthalimide.

Mechanism of Action

The mechanism of action of (S)-Duloxetine Phthalamide involves its interaction with specific molecular targets and pathways. For instance, phthalimide derivatives are known to inhibit histone deacetylase (HDAC), which plays a role in regulating gene expression . Additionally, the compound may interact with other cellular proteins and enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Duloxetine Phthalamide is unique due to its specific structural features and potential therapeutic applications. Unlike other phthalimide derivatives, it may exhibit distinct biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H23NO4S

Molecular Weight

445.5 g/mol

IUPAC Name

2-[methyl-(3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl)carbamoyl]benzoic acid

InChI

InChI=1S/C26H23NO4S/c1-27(25(28)20-11-4-5-12-21(20)26(29)30)16-15-23(24-14-7-17-32-24)31-22-13-6-9-18-8-2-3-10-19(18)22/h2-14,17,23H,15-16H2,1H3,(H,29,30)

InChI Key

QYWSULHSCQVWPV-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4C(=O)O

Origin of Product

United States

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